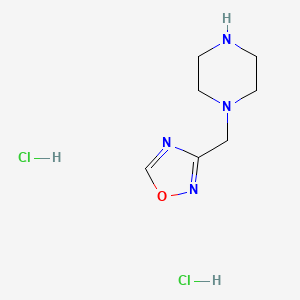
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4O and a molecular weight of 241.12 g/mol . This compound features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, and it is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride typically involves the reaction of piperazine with a suitable oxadiazole precursor under controlled conditions. One common method includes the use of 1,2,4-oxadiazole-3-carboxylic acid, which is reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the oxadiazole precursor, its reaction with piperazine, and subsequent purification using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperazine rings .
Wissenschaftliche Forschungsanwendungen
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole-5-thiol
- 1,2,4-Oxadiazole-3-amine
- Piperazine-1-carboxamide
- Piperazine-1-sulfonamide
Eigenschaften
CAS-Nummer |
1258639-75-6 |
|---|---|
Molekularformel |
C7H13ClN4O |
Molekulargewicht |
204.66 g/mol |
IUPAC-Name |
3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H |
InChI-Schlüssel |
HSNJKPMOPDTMCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NOC=N2.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)CC2=NOC=N2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















